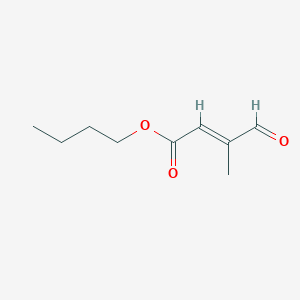
butyl (E)-3-methyl-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (E)-3-methyl-4-oxobut-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its butyl group attached to a 3-methyl-4-oxobut-2-enoate moiety, which gives it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Butyl (E)-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products Formed
Hydrolysis: 3-methyl-4-oxobut-2-enoic acid and butanol.
Reduction: 3-methyl-4-hydroxybut-2-enoate.
Transesterification: A different ester depending on the alcohol used.
科学的研究の応用
Butyl (E)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of butyl (E)-3-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Butyl acetate: Another ester with similar applications in the fragrance and flavor industries.
Ethyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (E)-3-methyl-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its butyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
butyl (E)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6+ |
InChIキー |
ZIJOSLUFMCXNHW-SOFGYWHQSA-N |
異性体SMILES |
CCCCOC(=O)/C=C(\C)/C=O |
正規SMILES |
CCCCOC(=O)C=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)


![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)

